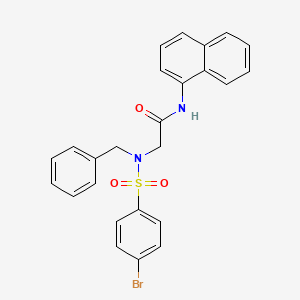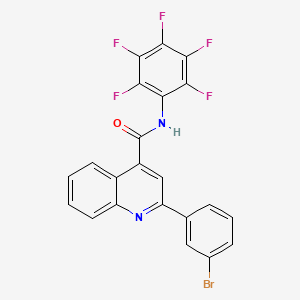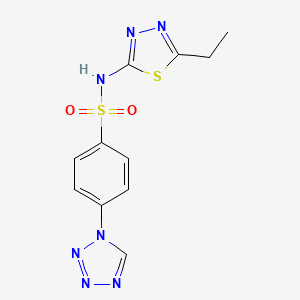![molecular formula C22H22N2O B12477243 2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B12477243.png)
2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is a complex organic compound that belongs to the class of pyrazoloisoindolones. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can be achieved through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the construction of pyrazolo[5,1-a]isoindol-8(3aH)-one derivatives can be achieved via phosphine-catalyzed tandem Michael addition/intramolecular Morita–Baylis–Hillman reaction of electron-deficient alkynes and N-amino substituted phthalimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one |
InChI |
InChI=1S/C22H22N2O/c25-22-19-9-5-4-8-18(19)21-14-20(23-24(21)22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15,21H,1-3,6-7,14H2 |
InChI Key |
PUEPVYUUGDFAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN4C(C3)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B12477170.png)
![10-(3,4-dihydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12477171.png)

![4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol](/img/structure/B12477188.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12477191.png)
![4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B12477195.png)
![7,7-dimethyl-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477203.png)
![6-(Furan-2-yl)-2-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12477210.png)
![1-(4-bromophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477223.png)
![1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B12477228.png)


![N-{[(4-cyanophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B12477254.png)
